4,4-Difluoro-1-methylpiperidin-3-amine
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Overview
Description
4,4-Difluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H12F2N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of two fluorine atoms at the 4th position and a methyl group at the 1st position makes this compound unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidin-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4,4-Difluoro-1-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-methylpiperidin-3-amine: A similar compound with only one fluorine atom.
1-Methylpiperidin-3-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
4,4-Difluoro-1-methylpiperidin-3-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H12F2N2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,4-difluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-6(7,8)5(9)4-10/h5H,2-4,9H2,1H3 |
InChI Key |
OKYUILZOSYJWOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)N)(F)F |
Origin of Product |
United States |
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